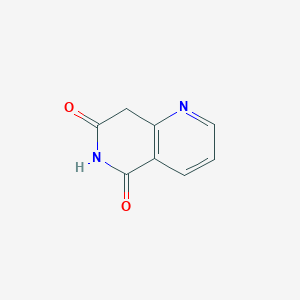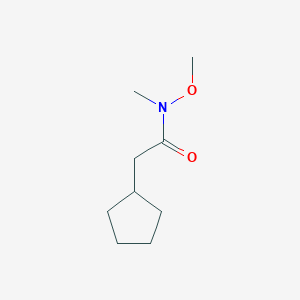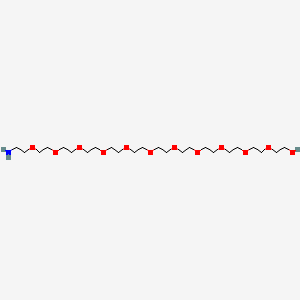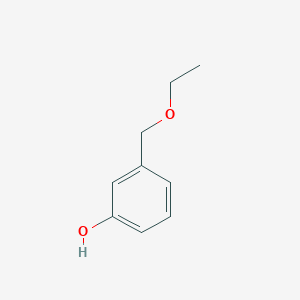
3-(Ethoxymethyl)phenol
Overview
Description
3-(Ethoxymethyl)phenol is an organic compound belonging to the phenol family It is characterized by the presence of an ethoxymethyl group attached to the benzene ring of phenol
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(Ethoxymethyl)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of phenol derivatives. For instance, the reaction of phenol with ethyl chloroacetate in the presence of a base such as sodium hydroxide can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the oxidation of anisole or phenetole with an unsubstituted alkanoic acid, such as acetic acid. The reaction is carefully controlled to ensure that no more than 6% of the starting material is oxidized .
Chemical Reactions Analysis
Types of Reactions: 3-(Ethoxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are valuable intermediates in organic synthesis.
Reduction: Reduction of quinones derived from this compound can yield hydroquinones.
Electrophilic Aromatic Substitution: The hydroxyl group in this compound makes it highly reactive towards electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include sodium dichromate and potassium nitrosodisulfonate.
Reduction: Sodium borohydride and tin(II) chloride are frequently used reducing agents.
Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are used under controlled conditions.
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Electrophilic Aromatic Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound
Scientific Research Applications
3-(Ethoxymethyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Ethoxymethyl)phenol involves its interaction with various molecular targets. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ethoxymethyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Comparison with Similar Compounds
Phenol: The parent compound, phenol, lacks the ethoxymethyl group and has different chemical properties.
4-Ethoxymethylphenol: A positional isomer with the ethoxymethyl group at the para position.
Methoxyphenol: Similar structure but with a methoxy group instead of an ethoxymethyl group.
Uniqueness: This structural feature distinguishes it from other phenol derivatives and contributes to its specific chemical and biological properties .
Properties
IUPAC Name |
3-(ethoxymethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-2-11-7-8-4-3-5-9(10)6-8/h3-6,10H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFJAKYQFYKWKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC(=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


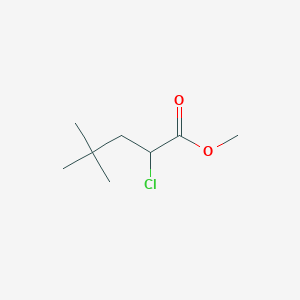
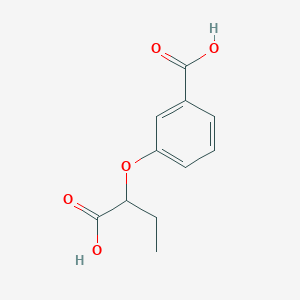
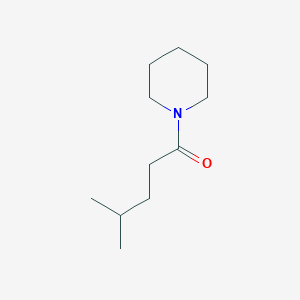
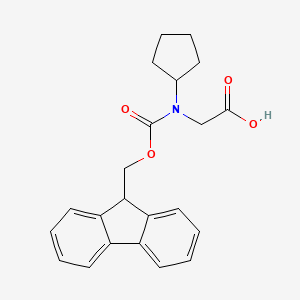
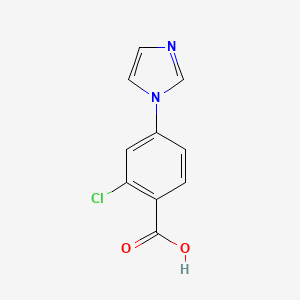
![2-Benzylhexahydro-2H-pyrido[1,2-a]pyrazin-7(6H)-one](/img/structure/B3098805.png)
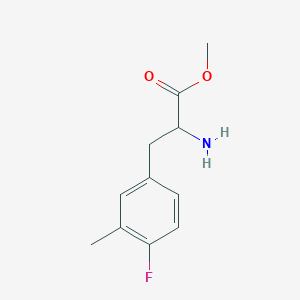

![N-[(6-methoxypyridin-3-yl)methyl]acetamide](/img/structure/B3098822.png)
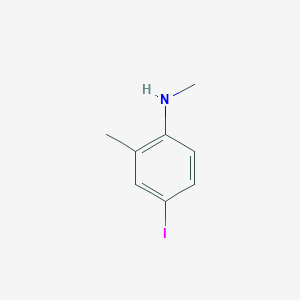
![3,4-Dichlorobenzo[d]isoxazole](/img/structure/B3098835.png)
